The Versatile Building Block: A Technical Guide to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
The Versatile Building Block: A Technical Guide to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance in Modern Medicinal Chemistry
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate, a key bifunctional linker, has emerged as a critical component in the rational design of complex therapeutic agents.[1] Its unique structural architecture, featuring a mono-Boc-protected piperazine ring coupled to an ethylamine side chain, offers a versatile platform for synthetic elaboration. This guide provides an in-depth technical overview of its synthesis, characterization, and strategic applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
The piperazine moiety is a well-established pharmacophore, known to impart favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[2] The presence of a primary amine provides a reactive handle for conjugation, while the tert-butoxycarbonyl (Boc) protecting group allows for selective, orthogonal functionalization of the piperazine nitrogens. This combination of features makes tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate an invaluable tool for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is fundamental for its effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 192130-34-0 | [3] |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [3] |
| Molecular Weight | 229.32 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid or solid | [4] |
| Melting Point | 36-41 °C | [5] |
| Boiling Point | 319.4 °C at 760 mmHg | [6] |
| Density | 1.056 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in polar organic solvents. | [2] |
Safety Information:
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate is classified as an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Synthesis and Mechanistic Insights
The synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is typically achieved through the nucleophilic substitution of a suitable two-carbon electrophile by N-Boc-piperazine. The choice of electrophile and reaction conditions can be tailored to optimize yield and purity. Below are two common synthetic strategies with detailed, self-validating protocols.
Method 1: Alkylation with a Protected Bromoethylamine Equivalent
This two-step approach involves the initial alkylation of N-Boc-piperazine with N-(2-bromoethyl)phthalimide, followed by the deprotection of the pthalimide group to liberate the primary amine. This method is robust and generally provides good yields.
Workflow Diagram:
Caption: Synthesis via N-(2-bromoethyl)phthalimide intermediate.
Experimental Protocol:
Step 1: Synthesis of tert-butyl 4-(2-phthalimidoethyl)piperazine-1-carboxylate
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Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
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Addition of Electrophile: Add N-(2-bromoethyl)phthalimide (1.0-1.2 eq) portion-wise to the stirred reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the desired intermediate.
Causality: The use of a base is crucial to deprotonate the secondary amine of N-Boc-piperazine, thereby increasing its nucleophilicity. Heating accelerates the rate of the SN2 reaction.
Step 2: Hydrazinolysis to Yield the Final Product
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Reaction Setup: Dissolve the purified intermediate from Step 1 in a protic solvent such as ethanol or methanol.
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Deprotection: Add hydrazine hydrate (excess, typically 5-10 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.
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Work-up and Isolation: Cool the mixture to room temperature and filter to remove the precipitate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or distillation to afford tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate.[5]
Causality: Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide group and leading to its cleavage and the release of the primary amine.
Method 2: Direct Alkylation with 2-Chloroethylamine Hydrochloride
This method offers a more direct route, though it requires careful control of the reaction conditions to avoid side reactions.
Workflow Diagram:
Caption: Direct synthesis via alkylation with 2-chloroethylamine.
Experimental Protocol:
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Reaction Setup: In a reaction flask, combine N-Boc-piperazine (1.0 eq), 2-chloroethylamine hydrochloride (1.0-1.2 eq), and a suitable base such as potassium carbonate or sodium carbonate (at least 3.0 eq to neutralize the hydrochloride salt and the HCl generated during the reaction) in a polar aprotic solvent like acetone or acetonitrile.[7]
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.[7] The reaction may require 12-48 hours for completion.
-
Work-up and Isolation: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel.
Causality: The use of a sufficient amount of base is critical to neutralize the hydrochloride salt of the alkylating agent and to facilitate the nucleophilic attack of the piperazine nitrogen. The choice of solvent is important to ensure the solubility of the reactants.
Characterization and Spectral Data
Unequivocal characterization of the synthesized compound is essential for its use in subsequent applications.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.40 | t | 4H | -CH₂-N(Boc)-CH₂- |
| ~2.75 | t | 2H | -CH₂-NH₂ |
| ~2.40 | m | 6H | -N(CH₂CH₂)- and -N-CH₂-CH₂-NH₂ |
| 1.45 | s | 9H | -C(CH₃)₃ |
| 1.30 (variable) | br s | 2H | -NH₂ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The amine protons are often broad and may exchange with D₂O.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~154.7 | C=O (Boc) |
| ~79.5 | -C(CH₃)₃ |
| ~58.0 | -N-CH₂-CH₂-NH₂ |
| ~53.0 | -N(CH₂CH₂)- |
| ~44.0 | -CH₂-N(Boc)-CH₂- |
| ~39.0 | -CH₂-NH₂ |
| ~28.4 | -C(CH₃)₃ |
Mass Spectrometry:
Mass spectrometry confirms the molecular weight of the compound.
-
Expected [M+H]⁺: 230.1914
Applications in Drug Discovery: The PROTAC Revolution
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate is a highly sought-after building block in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.
The Role of the Piperazine Linker in PROTACs:
The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy of the molecule. The piperazine moiety in this building block offers several advantages:
-
Conformational Rigidity: The piperazine ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable ternary complex between the target protein and the E3 ligase.
-
Solubility Enhancement: The non-Boc protected nitrogen of the piperazine ring can be protonated at physiological pH, which can significantly enhance the aqueous solubility of the PROTAC, a common challenge in PROTAC design.[8]
-
Vectorial Control: The defined geometry of the piperazine ring allows for precise control over the exit vector from the ligand it is attached to, enabling fine-tuning of the spatial orientation of the two ends of the PROTAC.
PROTAC Synthesis Workflow:
Caption: General workflow for PROTAC synthesis using the title compound.
Conclusion
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate is a cornerstone building block in modern medicinal chemistry. Its unique combination of a reactive primary amine, a protected secondary amine, and a conformationally restricted piperazine core provides chemists with a powerful tool for the synthesis of complex molecules with tailored properties. The detailed synthetic protocols and characterization data presented in this guide, along with an understanding of its strategic importance in applications such as PROTAC development, will empower researchers to leverage this versatile compound to its full potential in their drug discovery endeavors.
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